5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole
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Overview
Description
5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole: is an organic compound with the molecular formula C₂₄H₁₆N₂ and a molecular weight of 332.4 g/mol . It is a solid substance that is typically stored in a sealed, dry environment at room temperature . This compound is known for its unique structure, which includes both indole and carbazole moieties, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole can be achieved through multi-step organic synthesis. One common method involves the cyclization of known starting materials followed by substitution reactions . For instance, a typical synthetic route might include the use of sodium t-butoxide in toluene under reflux conditions for 15 hours in an inert atmosphere . The product is then purified through recrystallization with methanol . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acidic or basic conditions for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and semiconductors
Mechanism of Action
The mechanism of action of 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets and pathways. Its indole and carbazole moieties allow it to bind to various receptors and enzymes, modulating their activity. This compound can influence cellular processes by affecting signal transduction pathways, gene expression, and protein function .
Comparison with Similar Compounds
5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole can be compared with other similar compounds, such as:
- 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole
- 5,11-Dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .
Properties
IUPAC Name |
9-phenyl-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-21-13-7-5-11-18(21)24-22(26)15-14-20-23(24)17-10-4-6-12-19(17)25-20/h1-15,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWKRXBXFUTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C5=C(C=C3)NC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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